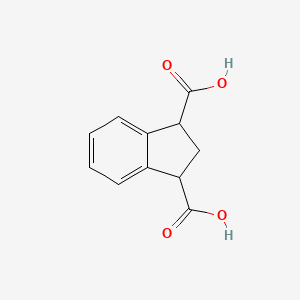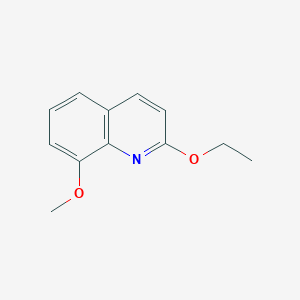
2-Ethoxy-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-8-methoxyquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with the molecular formula C11H11NO2, features an ethoxy group at the second position and a methoxy group at the eighth position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-8-methoxyquinoline typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. For this compound, specific starting materials such as 2-ethoxyaniline and 8-methoxyquinoline can be used, followed by appropriate functional group transformations .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used to introduce the ethoxy and methoxy groups onto the quinoline scaffold .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Scientific Research Applications
2-Ethoxy-8-methoxyquinoline has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases like malaria and cancer.
Industry: It is used in the development of dyes, agrochemicals, and luminescent materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-8-methoxyquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes critical for cell survival, such as topoisomerases and kinases. These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
- 2-Methyl-8-methoxyquinoline
- 2-Ethoxyquinoline
- 8-Methoxyquinoline
Comparison: 2-Ethoxy-8-methoxyquinoline is unique due to the presence of both ethoxy and methoxy groups, which confer distinct electronic and steric properties. This dual substitution pattern can enhance its biological activity and selectivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-ethoxy-8-methoxyquinoline |
InChI |
InChI=1S/C12H13NO2/c1-3-15-11-8-7-9-5-4-6-10(14-2)12(9)13-11/h4-8H,3H2,1-2H3 |
InChI Key |
IZOZDAUAJNGVKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




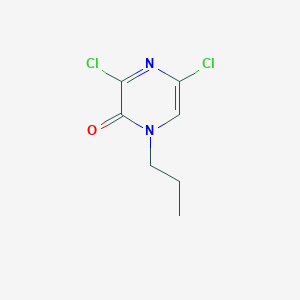

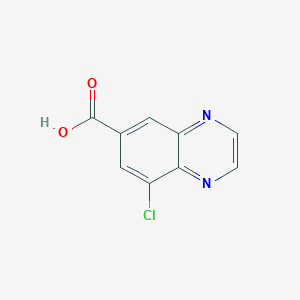
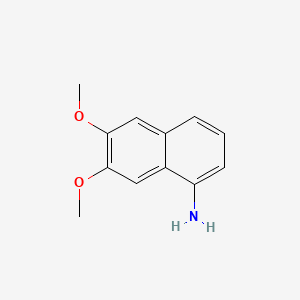

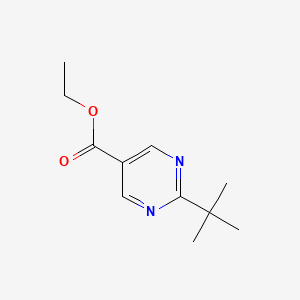
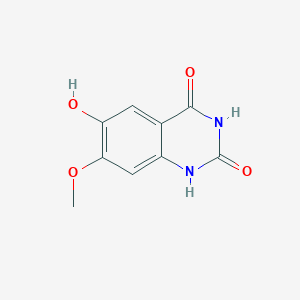
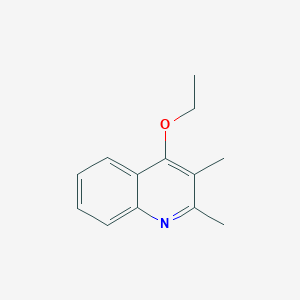
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)


